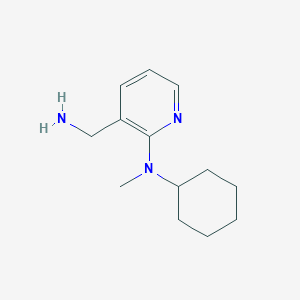

3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine” is a complex organic molecule that contains an aminomethyl group . Aminomethyl groups usually feature tertiary amines and are often obtained by alkylation .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination or alkylation .Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple functional groups. It’s part of the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by a substituent .Chemical Reactions Analysis

Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form ammonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. These properties can include color, density, hardness, melting and boiling points, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine derivatives are crucial intermediates in organic synthesis. One application includes their synthesis from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This synthesis is facilitated by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts, conducted at room temperature under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014). Moreover, the compounds of similar structural features have been explored in the solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, proving significant in the synthesis of various ionic liquids (Fringuelli et al., 2004).

Mecanismo De Acción

Target of Action

The compound 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine has been identified as a potent inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme involved in protein synthesis in bacteria, making it a primary target for this compound.

Mode of Action

3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine interacts with its target, LeuRS, by binding to the active site of the enzyme, thereby inhibiting its function . This interaction disrupts the normal protein synthesis process in the bacteria, leading to its death.

Biochemical Pathways

The action of 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine affects the protein synthesis pathway in the bacteria. By inhibiting LeuRS, the compound disrupts the translation process, preventing the bacteria from producing essential proteins for its survival and growth .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are metabolized in the body through various processes

Result of Action

The result of the action of 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is the death of the bacteria. By inhibiting the function of LeuRS, the compound prevents the bacteria from synthesizing essential proteins, leading to its death .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-16(12-7-3-2-4-8-12)13-11(10-14)6-5-9-15-13/h5-6,9,12H,2-4,7-8,10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBPILADNHDXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=CC=N2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)

![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2633668.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)